N~4~-(3,4-dimethylphenyl)-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(3,4-dimethylphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro, dimethylphenyl, and diethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethylphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by substitution reactions to introduce the dimethylphenyl and diethylamine groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-dimethylphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N4-(3,4-dimethylphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N4-(3,4-dimethylphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N4-(3,4-dimethylphenyl)quinazolin-4-amine hydrochloride: Shares a similar aromatic structure but with different substituents.
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide: Another compound with a dimethylphenyl group but different functional groups.
Uniqueness
N4-(3,4-dimethylphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H22N6O2 |
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Molecular Weight |
330.38 g/mol |
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N,2-N-diethyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H22N6O2/c1-5-21(6-2)16-19-14(17)13(22(23)24)15(20-16)18-12-8-7-10(3)11(4)9-12/h7-9H,5-6H2,1-4H3,(H3,17,18,19,20) |
InChI Key |
MTPBRJYYIUBRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)NC2=CC(=C(C=C2)C)C)[N+](=O)[O-])N |
Origin of Product |
United States |
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